molecular formula C20H21N3O B2642869 (2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile CAS No. 866019-91-2

(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile

Cat. No.: B2642869
CAS No.: 866019-91-2
M. Wt: 319.408
InChI Key: USXGGHGLIFYTBY-LDADJPATSA-N
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Description

(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl-pyridinyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring using methanol and a suitable catalyst.

    Synthesis of the Piperidinyl-Pyridinyl Intermediate: This step involves the formation of a piperidinyl-pyridinyl compound through a series of reactions, including cyclization and substitution.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidinyl-pyridinyl intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted compounds.

Scientific Research Applications

(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Cetylpyridinium Chloride: A compound with a similar pyridinyl structure.

    Bis(2-ethylhexyl) terephthalate: A compound with a similar ester functional group.

Uniqueness

(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-(3-methoxyphenyl)-3-(6-piperidin-1-ylpyridin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-24-19-7-5-6-17(13-19)18(14-21)12-16-8-9-20(22-15-16)23-10-3-2-4-11-23/h5-9,12-13,15H,2-4,10-11H2,1H3/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXGGHGLIFYTBY-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=CC2=CN=C(C=C2)N3CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C/C2=CN=C(C=C2)N3CCCCC3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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